molecular formula C10H12ClN B3162086 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 875755-36-5

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B3162086
CAS RN: 875755-36-5
M. Wt: 181.66 g/mol
InChI Key: JKGNIZNLBBLURY-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12ClN . It is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .


Synthesis Analysis

The synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One such method involves the reduction of the corresponding 1-nitro compound, dehydration of the corresponding amide, and reductive amination of the corresponding ketone. Another method involves the preparation from 7-Chloro-1-tetralone .


Molecular Structure Analysis

The InChI code for 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This suggests that it can participate in cyclization reactions, which are key steps in many synthetic processes.


Physical And Chemical Properties Analysis

The physical form of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine varies depending on its stereochemistry. The (S)-isomer is a solid at room temperature , while the (1S)-isomer is a liquid . The compound should be stored in an inert atmosphere .

Mechanism of Action

Target of Action

It is known that this compound is a chiral amine derivative , which suggests that it may interact with various biological targets, such as enzymes or receptors, in a stereospecific manner.

Biochemical Pathways

It has been used in studies of kinetic resolution of chiral amines with ω-transaminase , suggesting that it may be involved in amino acid metabolism or neurotransmitter synthesis.

Result of Action

Given its use in studies of kinetic resolution of chiral amines , it may influence the stereochemical outcome of enzymatic reactions.

Action Environment

The action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and pH . Furthermore, its efficacy may be influenced by the presence of other molecules in the biological system, such as cofactors, inhibitors, or competing substrates.

Safety and Hazards

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is harmful if swallowed and can cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGNIZNLBBLURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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